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Abstract
Ischemin sodium is a cell-permeable small molecule that functions as an inhibitor of the

CREB-binding protein (CBP) bromodomain. By targeting the acetyl-lysine binding pocket of the

CBP bromodomain, ischemin disrupts critical protein-protein interactions involved in

transcriptional activation, notably the interaction between CBP and the tumor suppressor

protein p53. This inhibitory action modulates post-translational modifications of p53 and

histones, leading to a decrease in p53-mediated transcriptional activity. Preclinical studies have

demonstrated its potential in cellular protection, specifically in preventing doxorubicin-induced

apoptosis in cardiomyocytes. This document provides a comprehensive technical overview of

ischemin sodium, including its mechanism of action, quantitative data, detailed experimental

protocols, and relevant signaling pathways.

Core Function and Mechanism of Action
Ischemin sodium is a CBP bromodomain inhibitor. The bromodomain is a protein module that

recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[1]

The transcriptional coactivator CBP plays a crucial role in cell signaling by acetylating histone

tails and other proteins, which in turn regulates gene expression.

The tumor suppressor protein p53 is a key substrate of CBP. In response to cellular stress,

such as DNA damage, p53 is acetylated by CBP at lysine 382.[1] This acetylation event is
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critical for the recruitment of CBP and the subsequent activation of p53 target genes, which can

lead to cell cycle arrest or apoptosis.[1][2]

Ischemin sodium competitively inhibits the binding of acetylated lysine residues to the CBP

bromodomain.[1] This disrupts the interaction between p53 and CBP, thereby reducing p53's

transcriptional activity.[3] This mechanism of action has been shown to protect cardiomyocytes

from apoptosis induced by agents like doxorubicin.[3]

Quantitative Data
The following table summarizes the known quantitative properties and biological activities of

ischemin sodium.

Property Value Reference(s)

Chemical Formula C₁₅H₁₆N₃O₄SNa [4]

Molecular Weight 357.36 g/mol [4]

Canonical SMILES

NC(C=C(O)C(C)=C1)=C1/N=N

/C2=C(C)C=C(C)C(S(=O)

(O[Na])=O)=C2

[4]

Solubility
Soluble to 100 mM in water

and DMSO

Purity ≥99%

Biological Activity
CBP bromodomain inhibitor;

inhibits p53-CBP interaction.
[3]

In Vitro Activity

Protects against Doxorubicin-

induced apoptosis in

cardiomyocytes.

[3]

Signaling Pathways
Inhibition of the p53-CBP Interaction
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Ischemin sodium's primary mechanism of action involves the disruption of the signaling

pathway that leads to p53-mediated transcription. Under conditions of cellular stress, p53 is

activated and acetylated by the histone acetyltransferase (HAT) activity of CBP/p300. The

acetylated p53 is then recognized by the bromodomain of CBP, leading to the recruitment of

the transcriptional machinery and the expression of target genes like p21, which induces cell

cycle arrest or apoptosis. Ischemin, by blocking the bromodomain, prevents this recognition

step.
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Caption: p53-CBP signaling pathway and the inhibitory action of Ischemin.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for

ischemin sodium. These protocols are based on the methods described by Borah et al.

(2011) in Chemistry & Biology.

General Experimental Workflow
The overall workflow for characterizing a CBP bromodomain inhibitor like ischemin involves

several stages, from initial screening to cellular functional assays.

Structure-Guided Design
or High-Throughput Screen

Synthesis of
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In Vitro Binding Assay
(e.g., ITC, NMR)

Cellular Target Engagement
(Co-immunoprecipitation)

Functional Cellular Assay
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Click to download full resolution via product page

Caption: General experimental workflow for ischemin characterization.
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Co-immunoprecipitation to Assess p53-CBP Interaction
This protocol is used to determine if ischemin can disrupt the interaction between p53 and CBP

in a cellular context.

Cell Culture and Treatment:

Culture H9c2 rat cardiomyoblasts in Dulbecco's modified Eagle's medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO₂ incubator.

Seed cells in 10 cm dishes and grow to 70-80% confluency.

Pre-treat cells with a specified concentration of ischemin sodium (e.g., 10-50 µM) or vehicle

(DMSO) for 2-4 hours.

Induce cellular stress by treating with 0.5 µM doxorubicin for 12-24 hours to promote the

p53-CBP interaction.

Cell Lysis and Immunoprecipitation:

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse cells in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA

assay.

Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour

at 4°C with gentle rotation.

Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
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Add 2-4 µg of anti-p53 antibody to the lysate and incubate overnight at 4°C with gentle

rotation.

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

Western Blot Analysis:

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

for 1 hour.

Incubate the membrane with primary antibodies against CBP and p53 overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduced

amount of co-precipitated CBP in the ischemin-treated sample indicates inhibition of the p53-

CBP interaction.

Cardiomyocyte Apoptosis Assay
This protocol assesses the protective effect of ischemin against doxorubicin-induced apoptosis

in cardiomyocytes.

Cell Culture and Treatment:

Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells as described above.

Seed cells in 96-well plates or on coverslips in 24-well plates.

Pre-treat the cells with ischemin sodium at various concentrations for 2-4 hours.

Induce apoptosis by adding doxorubicin (e.g., 0.5-1 µM) for 24-48 hours.
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Apoptosis Detection (TUNEL Assay):

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

Wash the cells twice with PBS.

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay

using a commercial kit according to the manufacturer's instructions. This involves incubating

the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently

labeled dUTP.

Counterstain the cell nuclei with DAPI.

Mount the coverslips or image the plate using a fluorescence microscope.

Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of

DAPI-stained nuclei. A decrease in the percentage of TUNEL-positive cells in the ischemin-

treated groups indicates a protective effect.

Synthesis
The synthesis of ischemin sodium is not detailed in the primary publication by Borah et al.

(2011), which describes it as a compound developed through a structure-guided approach.

Commercial vendors supply the compound, but the proprietary synthesis route is not publicly

available. The chemical name, sodium (E)-5-((2-amino-4-hydroxy-5-

methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate, suggests a synthesis involving a diazo

coupling reaction between a derivative of aniline and a substituted benzenesulfonic acid.

Conclusion
Ischemin sodium serves as a valuable chemical probe for studying the biological roles of the

CBP bromodomain. Its ability to specifically inhibit the acetyl-lysine-dependent interaction

between CBP and its binding partners, such as p53, provides a tool to dissect the downstream

consequences of this interaction. The demonstrated protective effect against apoptosis in
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cardiomyocytes highlights a potential therapeutic avenue for conditions involving excessive p53

activation, such as ischemic heart disease. Further research and development of more potent

and selective derivatives based on the ischemin scaffold may yield clinically relevant

therapeutics targeting epigenetic regulatory mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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